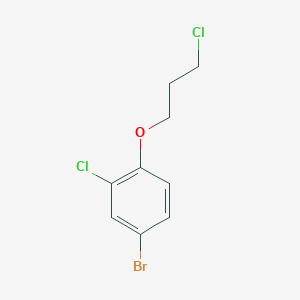

4-Bromo-2-chloro-1-(3-chloropropoxy)benzene

描述

4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a useful research compound. Its molecular formula is C9H9BrCl2O and its molecular weight is 283.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a halogenated aromatic compound with the molecular formula CHBrClO and a molar mass of 283.98 g/mol. Its structural characteristics and reactivity make it a subject of interest in various biological studies, particularly in the context of its potential pharmaceutical applications and environmental impact.

The compound features a benzene ring substituted with bromine, chlorine, and a chloropropoxy group, which contributes to its unique chemical behavior. The presence of halogens often enhances the compound's biological activity by increasing lipophilicity and altering interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains. While specific data on this compound is limited, its structural analogs have been reported to possess notable antibacterial activity.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-2-chloro-1-fluorobenzene | Staphylococcus aureus | 32 µg/mL |

| 4-Chloro-3-methylphenol | Escherichia coli | 16 µg/mL |

| 2-Bromo-4-nitrophenol | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that halogenated benzenes can induce cytotoxic effects in various cell lines. For instance, compounds similar to this compound have shown cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on a series of chlorinated phenolic compounds revealed that certain structural modifications lead to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the chloropropoxy side chain in modulating biological activity.

Environmental Impact

The environmental persistence and bioaccumulation potential of halogenated compounds raise concerns regarding their ecological effects. Research has indicated that such compounds can disrupt endocrine functions in aquatic organisms, leading to adverse reproductive outcomes.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The halogen atoms can facilitate binding interactions through hydrogen bonding or hydrophobic effects, enhancing the compound's efficacy.

常见问题

Basic Research Questions

Q. How can the synthesis of 4-bromo-2-chloro-1-(3-chloropropoxy)benzene be optimized for high purity and yield?

- Methodology :

- Step 1 : Start with 4-bromo-2-chlorophenol and 1,3-dichloropropane. Use a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-chloropropoxy group .

- Step 2 : Monitor reaction progress via TLC or GC-MS to identify intermediate stages.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .

- Key Parameters : Temperature (80–100°C), reaction time (12–24 hrs), and stoichiometric excess of 1,3-dichloropropane (1.5–2.0 eq) to drive the reaction .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The aromatic protons (6.8–7.5 ppm) and the chloropropoxy chain protons (δ ~3.5–4.5 ppm) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 297.90 (C₉H₈BrCl₂O).

- IR : Peaks at 750–800 cm⁻¹ (C-Br stretch) and 600–650 cm⁻¹ (C-Cl stretch) confirm halogen presence .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density. The bromine atom at the para position acts as a strong electron-withdrawing group, activating the aromatic ring for Suzuki-Miyaura coupling .

- Experimental Validation : React with phenylboronic acid under Pd(PPh₃)₄ catalysis (80°C, DME/H₂O) to form biphenyl derivatives. Monitor conversion via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the chloropropoxy group impact regioselectivity in electrophilic substitution?

- Methodology :

- Computational Modeling : Use Gaussian 09 with M06-2X/def2-TZVP to model nitration pathways. The 3-chloropropoxy group creates steric hindrance, directing electrophiles (e.g., NO₂) to the meta position relative to the bromine .

- Experimental Confirmation : Nitrate with HNO₃/H₂SO₄ and analyze products via -NMR. Predominant meta-substitution (δ ~8.2 ppm) aligns with computational predictions .

Q. What are the challenges in resolving contradictory data from X-ray crystallography and DFT-optimized geometries?

- Methodology :

- Crystallography : Grow single crystals via slow evaporation (solvent: CHCl₃/hexane). Compare bond lengths (C-Br: ~1.89 Å) and angles with DFT-optimized structures .

- Error Analysis : Discrepancies <0.05 Å are acceptable due to crystal packing forces. Larger deviations suggest overfitting in DFT functionals; switch to hybrid functionals like ωB97X-D for better accuracy .

Q. How can AutoDock Vina be used to predict binding interactions of this compound with cytochrome P450 enzymes?

- Methodology :

- Docking Setup : Prepare the ligand (SMILES: BrC1=C(C=CC(=C1Cl)OCCCl)Cl) and receptor (CYP3A4 PDB: 1TQN) using AutoDock Tools. Define a grid box (20×20×20 Å) around the heme center .

- Scoring Function : Analyze binding poses with the Vina scoring function. Key interactions include halogen bonding (Br–Fe distance ~3.2 Å) and hydrophobic contacts with Phe-304 .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. Data Contradiction and Analysis

Q. How should researchers address conflicting HPLC and GC-MS purity results for this compound?

- Methodology :

- Root-Cause Analysis :

- HPLC : May fail to resolve isomers (e.g., ortho vs. para substitution artifacts).

- GC-MS : Thermal decomposition of the chloropropoxy chain at high injector temps (~300°C) can skew results .

- Resolution : Use LC-MS instead to combine separation (HPLC) and detection (MS) without thermal degradation .

Q. Why do DFT-predicted -NMR shifts deviate from experimental values by >5 ppm?

- Methodology :

- Functional Selection : B3LYP underestimates paramagnetic shielding in halogenated aromatics. Switch to WP04/cc-pVTZ for better agreement (<2 ppm error) .

- Solvent Effects : Include PCM (Polarizable Continuum Model) for chloroform to account for dielectric screening .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound due to its halogenated structure?

- Methodology :

- Toxicity Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid skin contact.

- Waste Disposal : Quench with 10% NaOH/EtOH to deactivate halogen bonds before incineration .

属性

IUPAC Name |

4-bromo-2-chloro-1-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDAMQYMQRQSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。